(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
Description
(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylpropenyl group
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-20-17(9-10-19-20)18(23)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-10H,11-15H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJUWGXDQRXMC-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The piperazine ring is then introduced through nucleophilic substitution reactions. The phenylpropenyl group is added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to the pyrazole and piperazine rings can lead to compounds with significant biological activity .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .
Mechanism of Action
The mechanism of action of (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The phenylpropenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
What sets (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE apart from similar compounds is its unique combination of functional groups. The presence of both the pyrazole and piperazine rings, along with the phenylpropenyl group, provides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
